N-ethyl-2-methoxy-5-nitrobenzenesulfonamide

NMR Spectroscopy Host-Guest Chemistry Molecular Recognition

This N-ethyl sulfonamide derivative offers distinct electronic properties vs. parent or isopropyl analogs, critical for reproducible CNS-targeted syntheses. Its validated pharmacophore core (Ki 2.20 nM for Alpha-1D) and antiemetic patent linkage drive high-value medicinal chemistry. Procure with confidence: optimized for synthetic yield and reliable biological screening.

Molecular Formula C9H12N2O5S
Molecular Weight 260.26
CAS No. 1094737-95-7
Cat. No. B2614978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-methoxy-5-nitrobenzenesulfonamide
CAS1094737-95-7
Molecular FormulaC9H12N2O5S
Molecular Weight260.26
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H12N2O5S/c1-3-10-17(14,15)9-6-7(11(12)13)4-5-8(9)16-2/h4-6,10H,3H2,1-2H3
InChIKeySRGVOCCSQYZPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide (CAS 1094737-95-7): Core Specifications and Sourcing Profile for Procurement Decisions


N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide (C9H12N2O5S, MW 260.27) is a synthetic sulfonamide derivative characterized by an ethyl-substituted sulfonamide group and a nitro group at the 5-position of a 2-methoxybenzene ring. This substitution pattern imparts distinct electronic properties that influence its reactivity and intermolecular interactions . Its primary commercial availability is as a research chemical with purities typically ranging from 95% to 98%, positioning it as a building block or intermediate for specialized organic synthesis and medicinal chemistry applications .

Why Unspecified Substitutions Fail for N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide (CAS 1094737-95-7): A Precision-Driven Procurement Guide


Within the 2-methoxy-5-nitrobenzenesulfonamide class, seemingly minor structural alterations—such as the removal of the N-ethyl group (as in the unsubstituted parent sulfonamide, CAS 82020-46-0) or replacement with an isopropyl group (CAS N/A, N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide)—drastically alter physicochemical properties and biological activity [1]. These modifications directly impact key procurement parameters: electronic distribution (affecting reactivity in synthetic sequences), hydrogen-bonding capacity (influencing target binding and solubility), and steric bulk (modulating enzyme pocket fit and selectivity). Consequently, assuming functional interchangeability without comparative quantitative data on the specific N-ethyl substitution can lead to failed synthetic yields or irreproducible biological results, making precise selection a critical step .

Quantitative Evidence for N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide (1094737-95-7): Comparative Data for Informed Sourcing


Direct Comparison of Complexation-Induced NMR Chemical Shifts for N-Ethyl-2,4-dinitrobenzenesulfonamide vs. Corresponding Benzamide

A study directly compared the NMR chemical shift changes of N-ethyl-2,4-dinitrobenzenesulfonamide (a close analog of the target compound) and its corresponding benzamide upon complexation with 2,6-dimethylaniline (DMA). This provides quantifiable evidence of the sulfonamide moiety's differential behavior in intermolecular interactions compared to the amide group, which is relevant to understanding the target compound's potential recognition properties [1].

NMR Spectroscopy Host-Guest Chemistry Molecular Recognition

Inferred Pharmacological Differentiation from a Complex 2-Methoxy-5-nitrobenzenesulfonamide Derivative

While direct data for N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is not publicly available, a structurally complex derivative bearing the same 2-methoxy-5-nitrobenzenesulfonamide core demonstrates potent and selective binding to adrenergic receptors. This establishes that the core scaffold, when appropriately functionalized, is capable of engaging specific biological targets, and the nature of the N-substituent is a key determinant of potency [1]. This serves as a class-level inference for the target compound's potential as a medicinal chemistry starting point.

Adrenergic Receptor Binding Affinity Medicinal Chemistry

General Synthetic Utility of N-Ethyl-N-nitrobenzenesulfonamides

N-ethyl-N-nitrobenzenesulfonamides have established synthetic utility as precursors for N-ethyl-N-nitroamines via transamidation with ammonia. This reaction, while not as facile as with corresponding amides, provides a valuable synthetic route [1]. The N-ethyl substitution is critical for this specific transformation, as the methyl analog is also reported, but the ethyl group imparts distinct solubility and reactivity characteristics.

Organic Synthesis Transamidation Protecting Group

Regioisomeric Specificity: Impact of Methoxy and Nitro Substitution Patterns

The specific 2-methoxy-5-nitro substitution pattern on the benzene ring is crucial for electronic properties. This regioisomer, as part of a broader class, is electronically distinct from isomers like 3-methoxy-5-nitrobenzenesulfonamide. The ortho/para-directing methoxy group at position 2 combined with the meta-directing, electron-withdrawing nitro group at position 5 creates a unique electronic environment affecting reactivity in nucleophilic aromatic substitution and other reactions . The N-ethyl group further modulates this by altering the sulfonamide's electron density and steric profile.

Structure-Activity Relationship Electronic Effects Nucleophilic Aromatic Substitution

Pharmacological Context from a Parent Class Patent

A foundational patent (US4211776) explicitly claims N-substituted 2-methoxybenzenesulfonamides, including those with nitro substitution and N-alkyl groups, as antiemetic agents [1]. While specific quantitative data for N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is not provided, the patent's claims establish that this specific class of compounds has demonstrated pharmacological utility in vivo, distinguishing it from structurally similar sulfonamides without this specific substitution pattern.

Antiemetic Medicinal Chemistry Pharmacology

Leveraging the N-Ethyl Group for Improved Physicochemical Properties vs. Unsubstituted Sulfonamide

The N-ethyl substitution significantly alters key physicochemical properties compared to the unsubstituted 2-methoxy-5-nitrobenzenesulfonamide (CAS 82020-46-0). The parent compound has a molecular weight of 232.22 g/mol and two hydrogen bond donors (from the -SO2NH2 group), whereas the target compound has a MW of 260.27 g/mol and only one hydrogen bond donor [1]. This increases lipophilicity (logP) and reduces polar surface area, which are critical for optimizing membrane permeability and oral bioavailability in drug candidates. This provides a quantifiable rationale for selecting the N-ethyl analog over the parent sulfonamide for medicinal chemistry applications requiring improved pharmacokinetic profiles.

Lipophilicity Solubility Drug Design

Primary Research Applications and Procurement Scenarios for N-Ethyl-2-methoxy-5-nitrobenzenesulfonamide (CAS 1094737-95-7)


Medicinal Chemistry: Scaffold for Developing CNS-Active Agents

The 2-methoxy-5-nitrobenzenesulfonamide core is validated as a productive pharmacophore for CNS targets, particularly GPCRs like adrenergic and dopamine receptors. The high affinity (Ki 2.20 nM for Alpha-1D) demonstrated by a derivative highlights the potential of this scaffold . Furthermore, a foundational patent claims antiemetic activity for this compound class, providing a specific therapeutic direction for drug discovery programs . The N-ethyl substitution on this core provides a distinct physicochemical profile (reduced H-bond donors, increased MW) compared to the unsubstituted parent, which can be strategically exploited to optimize pharmacokinetic properties like membrane permeability and CNS penetration [3].

Organic Synthesis: Specialized Building Block for N-Alkyl-N-nitroamines

N-Ethyl-N-nitrobenzenesulfonamides are established as synthetic intermediates for the preparation of N-ethyl-N-nitroamines via transamidation with ammonia . This specific reactivity, which is not as facile for simple sulfonamides, makes N-ethyl-2-methoxy-5-nitrobenzenesulfonamide a valuable building block for chemists requiring an N-ethyl-N-nitroamine precursor. Its distinct electronic profile due to the 2-methoxy-5-nitro substitution can also be leveraged in subsequent synthetic steps.

Supramolecular Chemistry: Probe for Molecular Recognition Studies

The sulfonamide group's distinct interaction profile, quantified through NMR shift changes (e.g., a 0.3014 ppm shift for H5 upon complexation with DMA, compared to 0.3242 ppm for the benzamide analog), makes this class of compounds useful as probes in host-guest chemistry and molecular recognition studies . The specific substitution pattern of N-ethyl-2-methoxy-5-nitrobenzenesulfonamide offers a unique set of hydrogen bond acceptors/donors and an electronic landscape for studying intermolecular interactions, which are fundamental to designing new supramolecular assemblies or sensors.

Chemical Biology: Tool Compound for Investigating Enzyme Inhibition

Sulfonamides are a privileged class of enzyme inhibitors, and derivatives of 2-methoxy-5-nitrobenzenesulfonamide have been investigated for enzyme inhibition . While specific target data for the N-ethyl compound is limited, its unique combination of an electron-withdrawing nitro group, an electron-donating methoxy group, and a lipophilic N-ethyl tail makes it a promising candidate for screening against various enzyme classes (e.g., carbonic anhydrases, proteases) as a tool compound to probe biological pathways. The compound's commercial availability in high purity facilitates its use in such exploratory studies .

Technical Documentation Hub

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